molecular formula C19H20Cl2N2O3 B11056986 1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea

1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea

Cat. No.: B11056986
M. Wt: 395.3 g/mol
InChI Key: MSDLURUOLXMSBN-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea is a synthetic organic compound It is characterized by the presence of dichlorophenyl and dioxanyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea typically involves the reaction of 3,4-dichloroaniline with an isocyanate derivative of 2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the dioxanyl group.

    1-(3,4-Dichlorophenyl)-3-[2-(4,4-dimethyl-1,3-dioxan-2-yl)phenyl]urea: Similar structure with a different substitution pattern on the dioxanyl group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea is unique due to the presence of both dichlorophenyl and dioxanyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea

InChI

InChI=1S/C19H20Cl2N2O3/c1-19(2)10-25-17(26-11-19)13-5-3-4-6-16(13)23-18(24)22-12-7-8-14(20)15(21)9-12/h3-9,17H,10-11H2,1-2H3,(H2,22,23,24)

InChI Key

MSDLURUOLXMSBN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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